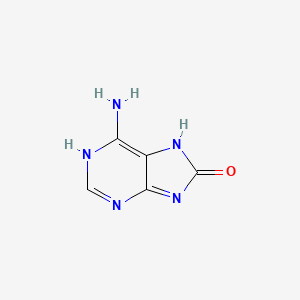
3-(4-Methylphenoxy)pyrrolidine
Overview
Description
3-(4-Methylphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidines, including compounds like 3-(4-Methylphenoxy)pyrrolidine, demonstrate significant biological effects and have applications in medicine, such as in antimitotic and bioactive heterocyclic analogs of anti-cancer drugs, and industry, such as in dyes and agrochemical substances (Żmigrodzka et al., 2022).
Substituted pyrrolidine derivatives, which may include this compound, have been found to inhibit alpha-mannosidase activity and growth in human glioblastoma and melanoma cells, highlighting their potential as anti-tumor agents (Fiaux et al., 2005).
In the field of synthetic cathinones, derivatives like 3',4'-Methylenedioxy-alpha-pyrrolidinobutyrophenone, a pyrrolidinophenone-type designer drug, have been studied for their pharmacology, acute toxicities, and metabolisms. This research is crucial for understanding the effects and potential risks associated with these compounds (Zaitsu et al., 2013).
Pyrrolidine derivatives are also explored in the context of synthetic methods, where 4-Aryloxymethyl-3-pyrrolines and their isomeric pyrrolidines have been synthesized via a one-pot, three-component coupling process. These compounds provide access to pyrrole-3-carboxylates and pyrrolidin-2-ones, which have implications in the development of new pharmaceuticals and agrochemicals (Clique et al., 2004).
The metabolic pathways and toxicological detection of certain pyrrolidine-based designer drugs, like 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), have been studied. Understanding these pathways is essential for developing detection methods in toxicology and forensic science (Springer et al., 2002).
Pyrrolidine derivatives have been synthesized for their potential use as anti-inflammatory agents. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were developed as dual inhibitors of prostaglandin and leukotriene synthesis, showing anti-inflammatory activities similar to established drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).
properties
IUPAC Name |
3-(4-methylphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIXABGNXFZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





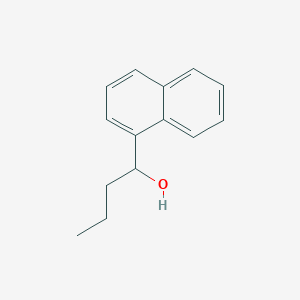

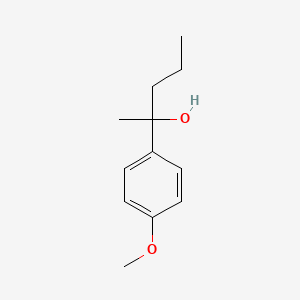
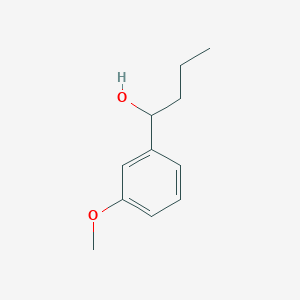
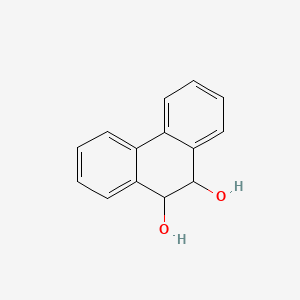
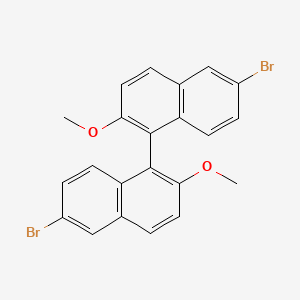
![Methyl3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B7774728.png)
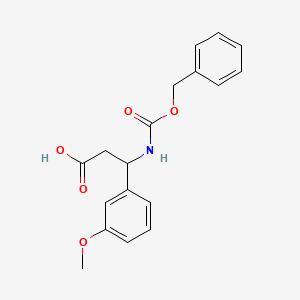
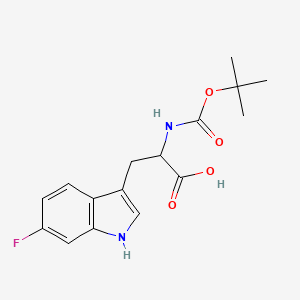

![(3-Amino-2-bicyclo[2.2.1]hept-5-enyl)methanol;hydrochloride](/img/structure/B7774762.png)
